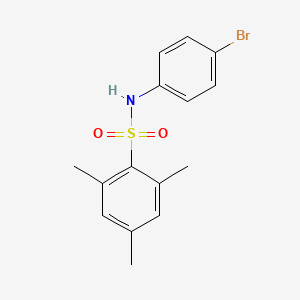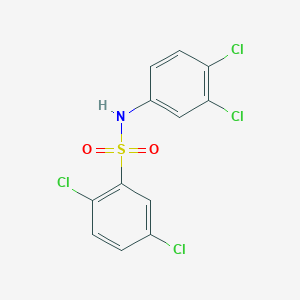
2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide
Overview
Description
2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide, also known as DCDP, is a sulfonamide compound that has been widely studied for its potential applications in various scientific fields. This compound has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide involves the inhibition of CA IX, which is an enzyme that plays a critical role in pH regulation in hypoxic tumors. By inhibiting CA IX, 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide can disrupt the pH balance in the tumor microenvironment, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide has been found to exhibit interesting biochemical and physiological effects. In addition to its selective inhibition of CA IX, 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide has also been found to exhibit anti-inflammatory and anti-angiogenic activities.
Advantages and Limitations for Lab Experiments
The advantages of using 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide in lab experiments include its selectivity for CA IX, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-angiogenic activities. However, one of the limitations of using 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide. One potential direction is the development of more efficient synthesis methods for 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide. Another direction is the exploration of the potential applications of 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide in cancer therapy, including its use in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide and its potential applications in other scientific fields.
Conclusion:
In conclusion, 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide, or 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide, is a sulfonamide compound that has been widely studied for its potential applications in various scientific fields. 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects. Its selective inhibition of CA IX makes it a potential target for cancer therapy, and its anti-inflammatory and anti-angiogenic activities make it a promising compound for further study. Despite its limitations, 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide has the potential to contribute to the development of new treatments for cancer and other diseases.
Scientific Research Applications
2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide has been studied for its potential applications in various scientific fields. One of the most significant applications of 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide is its use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in hypoxic tumors. 2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide has been found to selectively inhibit CA IX, making it a potential target for cancer therapy.
properties
IUPAC Name |
2,5-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl4NO2S/c13-7-1-3-10(15)12(5-7)20(18,19)17-8-2-4-9(14)11(16)6-8/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEIICCCKUAOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3441334.png)
![7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B3441336.png)
![2,4-dichloro-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3441348.png)
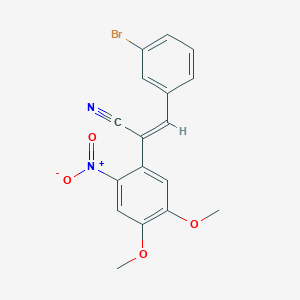
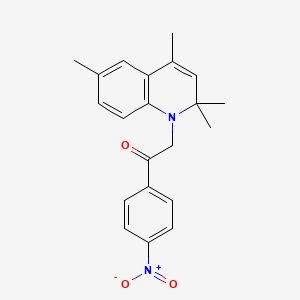
![methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)
![2-{[(4'-nitro-4-biphenylyl)amino]carbonyl}benzoic acid](/img/structure/B3441374.png)
![N-[4-(dimethylamino)phenyl]-4-(mesitylcarbonyl)benzamide](/img/structure/B3441388.png)
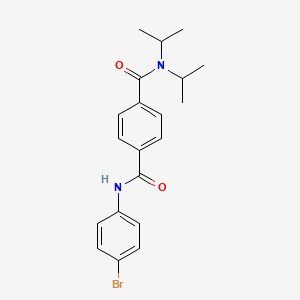
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3441394.png)
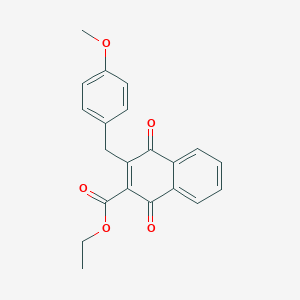
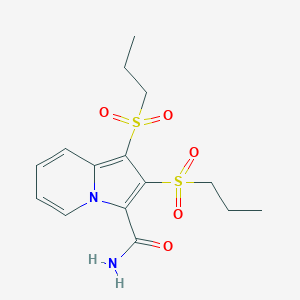
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3441405.png)
